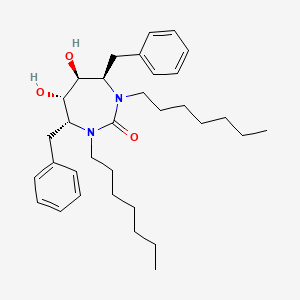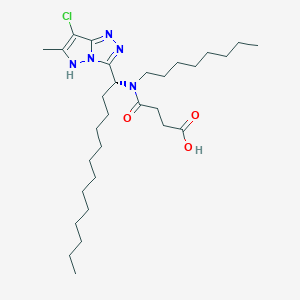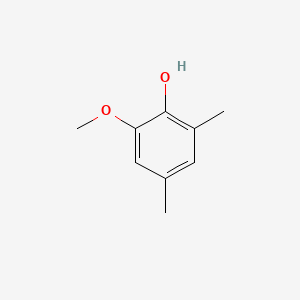
5-(1-Hydroxy-2-iodoethyl)-2'-deoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Hydroxy-2-iodoethyl)-2’-deoxyuridine is a synthetic nucleoside analog It is structurally similar to thymidine, a naturally occurring nucleoside, but with modifications that include an iodine atom and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxy-2-iodoethyl)-2’-deoxyuridine typically involves the iodination of a precursor molecule, followed by the introduction of a hydroxyl group. The process may include steps such as:
Iodination: Using iodine or an iodine-containing reagent to introduce the iodine atom.
Hydroxylation: Adding a hydroxyl group through a reaction with a suitable hydroxylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical synthesis using the aforementioned steps, optimized for yield and purity. The process would be carried out in controlled environments to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Hydroxy-2-iodoethyl)-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium azide or thiol compounds.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a deoxyuridine derivative.
Substitution: Formation of various substituted nucleoside analogs.
Aplicaciones Científicas De Investigación
5-(1-Hydroxy-2-iodoethyl)-2’-deoxyuridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its effects on DNA replication and repair.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of diagnostic tools and assays.
Mecanismo De Acción
The mechanism of action of 5-(1-Hydroxy-2-iodoethyl)-2’-deoxyuridine involves its incorporation into DNA in place of thymidine. This can disrupt DNA replication and repair processes, leading to cell death or inhibition of viral replication. The iodine atom and hydroxyl group play crucial roles in its activity, affecting its interaction with enzymes and other molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Iodo-2’-deoxyuridine: Lacks the hydroxyl group.
5-Hydroxy-2’-deoxyuridine: Lacks the iodine atom.
Thymidine: The natural nucleoside without any modifications.
Uniqueness
5-(1-Hydroxy-2-iodoethyl)-2’-deoxyuridine is unique due to the presence of both the iodine atom and the hydroxyl group. These modifications enhance its biological activity and make it a valuable tool in research and potential therapeutic applications.
Propiedades
Número CAS |
123881-87-8 |
|---|---|
Fórmula molecular |
C11H15IN2O6 |
Peso molecular |
398.15 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(1-hydroxy-2-iodoethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15IN2O6/c12-2-7(17)5-3-14(11(19)13-10(5)18)9-1-6(16)8(4-15)20-9/h3,6-9,15-17H,1-2,4H2,(H,13,18,19)/t6-,7?,8+,9+/m0/s1 |
Clave InChI |
DDNHPEKPXBAHJG-KKVHJZIVSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(CI)O)CO)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(CI)O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



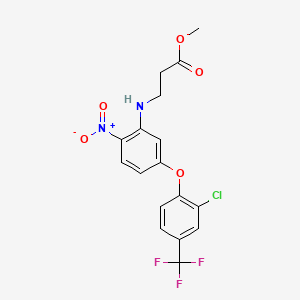
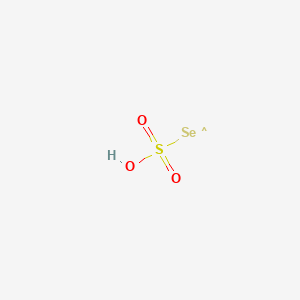
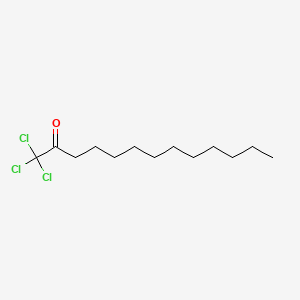


![Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride](/img/structure/B12692373.png)
